molecular formula C15H16ClNO2S B14140302 Propan-2-yl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 832739-94-3

Propan-2-yl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B14140302
CAS No.: 832739-94-3
M. Wt: 309.8 g/mol
InChI Key: DWBPNHDPTNFKLN-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with methyl thioglycolate to form an intermediate, which is then cyclized to produce the thiophene ring. Subsequent steps include the introduction of the amino group and esterification to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate
  • Propan-2-yl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
  • Propan-2-yl 2-amino-4-(4-methylphenyl)-5-methylthiophene-3-carboxylate

Uniqueness

Propan-2-yl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

832739-94-3

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

propan-2-yl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C15H16ClNO2S/c1-8(2)19-15(18)13-12(9(3)20-14(13)17)10-4-6-11(16)7-5-10/h4-8H,17H2,1-3H3

InChI Key

DWBPNHDPTNFKLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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